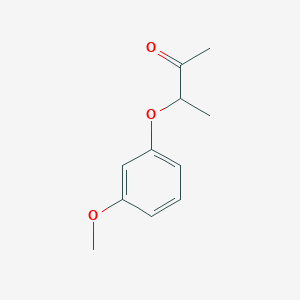

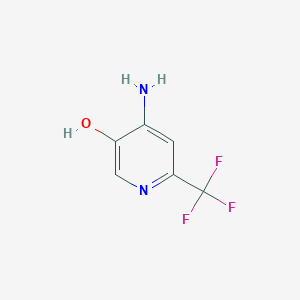

2,3-Difluoropyridine-4-sulfonyl fluoride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2,3-Difluoropyridine-4-sulfonyl fluoride” is a fluorinated pyridine compound. Fluorinated pyridines are a class of compounds that have interesting and unusual physical, chemical, and biological properties due to the presence of the strong electron-withdrawing substituent (fluorine) in the aromatic ring .

Synthesis Analysis

While specific synthesis methods for “2,3-Difluoropyridine-4-sulfonyl fluoride” were not found, fluorinated pyridines can be synthesized through various methods. For instance, 3,4-Difluoropyridine can be synthesized by the nucleophilic substitution of chlorine in 4-chloro-3-fluoropyridine with KF . A study outlines the development of an innovative tandem reaction involving [4 + 2] cyclization with 1,3-sulfonyl migration from N-allenylsulfonamides and enaminones .Chemical Reactions Analysis

Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides . This method has found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science .科学的研究の応用

Facile Synthesis Methods

A study by Katoh et al. (2015) describes a facile method for difluorinating 3-substituted-2,6-dichloropyridines, resulting in simpler and easier preparation of 3-substituted-2,6-difluoropyridines compared to previous methods. This advancement is significant for the synthesis of 2,3,6-trisubstituted pyridines via tandem nucleophilic aromatic substitution, demonstrating its utility in synthetic chemistry (Katoh, Tomata, Tsukamoto, & Nakada, 2015).

Radiopharmaceutical Development

Inkster et al. (2012) explored the use of sulfonyl fluorides, including 2,3-difluoropyridine-4-sulfonyl fluoride, in radiopharmaceutical development. Their research indicates the potential of sulfonyl fluorides in synthesizing biomarkers for PET chemistry, emphasizing their relevance in medical imaging technologies (Inkster, Liu, Ait-Mohand, Schaffer, Guérin, Ruth, & Storr, 2012).

Environmental Applications

A study by Zhang et al. (2013) investigated the destruction of perfluorooctane sulfonate (PFOS) and perfluorooctanoic acid (PFOA) using mechanochemical methods. The findings show the potential of utilizing sulfonyl fluorides in environmental remediation efforts, specifically in dealing with persistent organic pollutants (Zhang, Huang, Yu, Zhang, Deng, & Wang, 2013).

Applications in Organic Chemistry

Toulgoat et al. (2007) detailed an efficient preparation of several polyfluoroalkanesulfonyl fluorides, highlighting the transformative potential of these compounds in organic chemistry. Their work demonstrates the versatile use of sulfonyl fluorides in creating lithium sulfonates, which have applications in lithium batteries (Toulgoat, Langlois, Médebielle, & Sanchez, 2007).

Synthesis of Fluorinated Compounds

Research by King et al. (2023) focused on the in vitro metabolic stability of aryl sulfonyl fluorides, including 2,3-difluoropyridine-4-sulfonyl fluoride, for their application in medicinal chemistry and radiochemistry. This study is vital for understanding the stability and reactivity of sulfonyl fluorides in various biological and chemical contexts (King, Matesic, Keaveney, & Jamie, 2023).

Environmental Health and Biomonitoring

Butenhoff, Olsen, and Pfahles-Hutchens (2006) conducted a study on the biomonitoring data for perfluorooctanesulfonate (PFOS) derived from perfluorooctanesulfonyl fluoride. Their work contributes to our understanding of the environmental and health impacts of these compounds, providing essential insights for public health and environmental monitoring (Butenhoff, Olsen, & Pfahles-Hutchens, 2006).

Safety and Hazards

The safety data sheet for a related compound, Pyridine, indicates that it is highly flammable and harmful if swallowed, in contact with skin, or if inhaled . It also causes skin and eye irritation . Please consult the safety data sheet of “2,3-Difluoropyridine-4-sulfonyl fluoride” for specific safety and hazard information.

将来の方向性

Sulfonyl fluorides have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . The direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides . This method could potentially be applied to the synthesis of “2,3-Difluoropyridine-4-sulfonyl fluoride” in the future.

特性

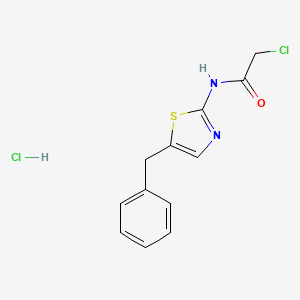

IUPAC Name |

2,3-difluoropyridine-4-sulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2F3NO2S/c6-4-3(12(8,10)11)1-2-9-5(4)7/h1-2H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMXBNPGUGSSMSQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1S(=O)(=O)F)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2F3NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Difluoropyridine-4-sulfonyl fluoride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-cyclohex-1-en-1-ylethyl)-3-(4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)propanamide](/img/structure/B2639268.png)

![N-[Cyano-(2-methoxyphenyl)methyl]-6-ethyl-3,4-dihydro-2H-pyran-5-carboxamide](/img/structure/B2639270.png)

![4-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}butan-2-ol](/img/structure/B2639273.png)

![2-benzamido-N-(4-carbamoylphenyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2639279.png)

![[2-(1,3-Benzodioxol-5-ylamino)-2-oxoethyl] 2-(4-methylphenyl)acetate](/img/structure/B2639281.png)

![2-(3-cyclohexyl-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl)-N-(2-methylphenyl)acetamide](/img/structure/B2639287.png)